Halogen Bonding Propensity in Solid State
Single crystal X-ray diffraction analysis of five 5-brominated pyrazoles, including analogs structurally related to 5-bromo-1-(oxolan-3-yl)-1H-pyrazole, demonstrates that the bromine atom at the 5-position consistently participates in halogen bonding interactions (Br⋯O and Br⋯Br contacts classified as Type I or Type II) [1]. The oxolan-3-yl oxygen atom provides a potential halogen bond acceptor site not present in non-oxygenated aryl analogs. Hirshfeld surface analysis quantified the halogen bond propensity of these 5-bromopyrazoles [1].
| Evidence Dimension | Halogen bonding contacts in crystal lattice |
|---|---|
| Target Compound Data | Br⋯O and Br⋯Br contacts observed; participates in Type I and Type II halogen contacts (inferred from 5-bromo-1-arylpyrazole structural class) |
| Comparator Or Baseline | Non-brominated pyrazoles: No halogen bonding capability; iodo-analogs: stronger halogen bonding but different synthetic accessibility and reactivity profile |
| Quantified Difference | Presence vs. absence of halogen bonding; qualitative difference in supramolecular assembly patterns |
| Conditions | Single crystal X-ray diffraction at 100-150 K; Hirshfeld surface analysis |
Why This Matters
This halogen bonding property is critical for applications in crystal engineering, co-crystal design, and solid-state formulation where predictable intermolecular interactions are required.
- [1] Popa MM, Shova S, Dascalu M, Caira MR, Dumitrascu F. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm. 2023;25:86-94. DOI: 10.1039/D2CE01355J. View Source
